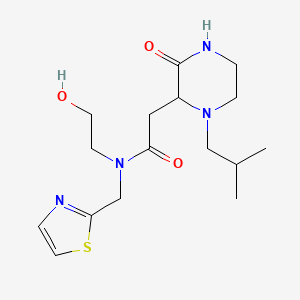
2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a unique chemical structure that makes it an attractive candidate for use in various applications, including drug discovery, molecular biology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is not fully understood. However, it is believed that this compound may interact with certain proteins or enzymes in the body, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to have antifungal and antibacterial properties, as well as anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its unique chemical structure, which makes it an ideal tool for studying various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Orientations Futures
There are many potential future directions for research involving 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine. Some possible areas of focus include further studies on the compound's mechanism of action, as well as its potential use in drug discovery and other biomedical applications. Additionally, researchers may explore new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 6-methoxy-2-naphthaldehyde with 4-(1,3-thiazol-2-ylmethyl)morpholine in the presence of a suitable catalyst.
Applications De Recherche Scientifique
The unique chemical structure of 2-(6-methoxy-2-naphthyl)-4-(1,3-thiazol-2-ylmethyl)morpholine makes it an ideal candidate for use in scientific research. This compound has been shown to have a wide range of potential applications, including as a tool for drug discovery, molecular biology, and biochemistry.
Propriétés
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-22-17-5-4-14-10-16(3-2-15(14)11-17)18-12-21(7-8-23-18)13-19-20-6-9-24-19/h2-6,9-11,18H,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSRKCSSEDPLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5468490.png)
![6-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B5468497.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5468513.png)
![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5468523.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5468526.png)
![methyl 2-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5468536.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5468543.png)
![N-cyclopropyl-2-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]acetamide](/img/structure/B5468551.png)
![[4-({[(4-isopropylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5468559.png)

![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
![3-benzyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468583.png)
![11-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5468590.png)
